N-Methylfulleropyrrolidine

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

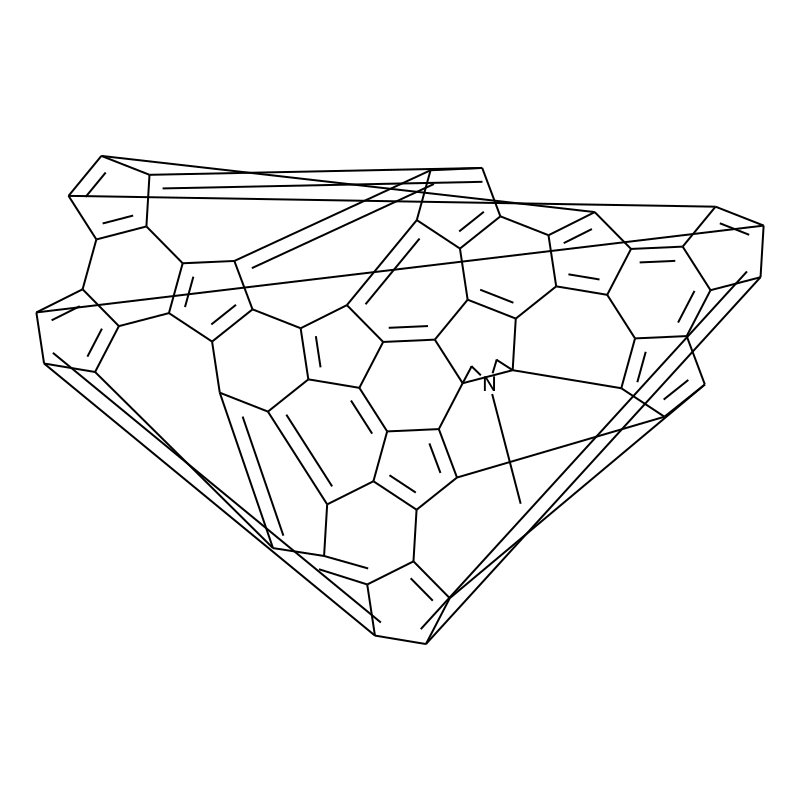

N-Methylfulleropyrrolidine is a derivative of fullerene, specifically C60, that has been chemically modified to include a pyrrolidine ring. This compound is notable for its enhanced solubility and conductivity compared to unmodified fullerenes. The structure of N-Methylfulleropyrrolidine consists of a fullerene core with a pyrrolidine moiety attached via a Prato reaction, which is a well-known method for functionalizing fullerenes. This modification transforms the fullerene into an n-type semiconductor, making it valuable for various applications in materials science and electronics .

Organic Chemistry: A Functionalized Fullerene Intermediate

MFP's chemical structure combines a fullerene core, a type of carbon cage molecule, with a pyrrolidine ring containing a nitrogen atom. This specific arrangement makes MFP an acceptor molecule. Sigma-Aldrich: The presence of the nitrogen lone pair allows MFP to participate in chemical reactions by accepting electrons.

Research indicates that N-Methylfulleropyrrolidine exhibits promising biological activity. Studies have shown that it can act as an electron acceptor in organic photovoltaic devices and may also have potential applications in drug delivery systems due to its ability to form stable complexes with various biomolecules . Additionally, its derivatives have been tested for their effectiveness in biological assays, indicating that they may possess antioxidant properties and other beneficial effects on cellular systems .

The synthesis of N-Methylfulleropyrrolidine primarily utilizes the following methods:

- Prato Reaction: This method involves reacting C60 with sarcosine or other suitable azomethine ylides in solvents like toluene. The reaction conditions typically include heating and stirring to facilitate the cycloaddition process .

- Modification of Existing Fullerene Derivatives: Researchers have explored various pathways to modify existing fullerene derivatives to create new N-methylfulleropyrrolidine variants with tailored properties .

Studies investigating the interactions of N-Methylfulleropyrrolidine with other compounds have revealed its capacity to form stable complexes. For example:

- Complex Formation with Biomolecules: Research shows that N-Methylfulleropyrrolidine can interact with proteins and nucleic acids, potentially influencing their function and stability .

- Electrochemical Interactions: The compound's electrochemical properties allow it to participate effectively in redox reactions, making it useful in biosensing applications where electron transfer is critical .

Several compounds share structural or functional similarities with N-Methylfulleropyrrolidine. These include:

| Compound | Structure/Functionality | Unique Features |

|---|---|---|

| Fulleropyrrolidine | Basic pyrrolidine derivative of C60 | Lower solubility compared to N-Methylfulleropyrrolidine |

| Thiophene-substituted fulleropyrrolidines | Functionalized versions with thiophene groups | Enhanced electronic properties |

| Carbazole-substituted fulleropyrrolidines | Functionalized versions with carbazole groups | Potential for improved photophysical properties |

N-Methylfulleropyrrolidine stands out due to its superior solubility and conductivity compared to these similar compounds, making it particularly valuable in electronic and sensing applications. Its versatility in

N-Methylfulleropyrrolidine emerged as a pivotal derivative in fullerene chemistry following the 1985 discovery of C60 (buckminsterfullerene) by Kroto, Curl, and Smalley . The functionalization of fullerenes gained momentum in the 1990s with the development of the Prato reaction, a 1,3-dipolar cycloaddition method enabling covalent modification of C60 with azomethine ylides . This reaction, pioneered by Maurizio Prato, allowed the synthesis of pyrrolidine-fused fullerene derivatives, including N-methylfulleropyrrolidine, by reacting C60 with aldehydes and N-methylglycine . Early studies demonstrated its utility in enhancing solubility and tailoring electronic properties, positioning it as a cornerstone for advanced nanomaterials .

Structural Fundamentals: Fullerene Core and Pyrrolidine Functionalization

N-Methylfulleropyrrolidine consists of a C60 core fused to a pyrrolidine ring, with a methyl group attached to the nitrogen atom (Figure 1). The pyrrolidine ring forms via -junction addition, preserving the fullerene’s π-conjugation while introducing sp3 hybridization at the functionalization site . Key structural features include:

- Electronic Modulation: The electron-withdrawing pyrrolidine group lowers the LUMO energy by ~0.3 eV compared to pristine C60, enhancing electron-accepting capabilities .

- Spectroscopic Signatures: UV-Vis spectra show a characteristic absorption peak at ~432 nm, while 13C NMR reveals six distinct sp3 carbon signals from the pyrrolidine ring .

Table 1: Comparative Electronic Properties of C60 and N-Methylfulleropyrrolidine

| Property | C60 | N-Methylfulleropyrrolidine |

|---|---|---|

| LUMO (eV) | -3.7 | -4.0 |

| First Reduction Potential (V) | -0.98 | -0.75 |

| Solubility in Toluene | Low | High (35 mg/mL) |

Role in Nanomaterials and Molecular Electronics

N-Methylfulleropyrrolidine’s hybrid structure enables diverse applications:

- Nanocomposites: Forms stable aggregates with gold nanoparticles (AuNPs) via electrostatic interactions, exhibiting pH-responsive plasmonic tuning (absorption shift from 520 nm to 650 nm) .

- Molecular Sensors: Acts as an electron mediator in graphite paste electrodes for detecting butoconazole nitrate, achieving a detection limit of 5 × 10−2 μmol L−1 .

- Organic Photovoltaics (OPVs): Serves as an electron acceptor in polymer solar cells, with power conversion efficiencies (PCEs) up to 3.19% when paired with P3HT .

Table 2: Performance of N-Methylfulleropyrrolidine in Sensor Applications

| Application | Linear Range (μmol L−1) | Limit of Detection (μmol L−1) |

|---|---|---|

| Butoconazole Nitrate | 0.168–16.80 | 0.05 |

| Charge Transfer Probes | 10−6–104 | 1.68 × 10−6 |

Prato Reaction Mechanism for Pyrrolidine Functionalization

The synthesis of N-methylfulleropyrrolidine derivatives relies fundamentally on the Prato reaction, a well-established 1,3-dipolar cycloaddition methodology that enables the efficient functionalization of fullerenes [2]. This reaction represents a particular example of azomethine ylide cycloaddition to olefins, where the amino acid sarcosine (N-methylglycine) reacts with paraformaldehyde or aldehydes when heated at reflux in toluene to generate an ylide intermediate [2] [31]. The resulting azomethine ylide subsequently reacts with a double bond in a 6,6 ring position in a fullerene via a 1,3-dipolar cycloaddition to yield N-methylpyrrolidine derivatives or pyrrolidinofullerenes in preparative yields [2].

The mechanistic pathway begins with the formation of an azomethine ylide precursor through the condensation of N-methylglycine with the appropriate aldehyde under thermal conditions [1] [29]. The theoretical understanding of this mechanism has been extensively studied using density functional theory calculations, which demonstrate that the decarboxylation step represents the rate-determining step in ylide formation [29]. Once formed, the azomethine ylide exhibits high reactivity toward the fullerene cage, with the activation barrier for 1,3-dipolar cycloaddition being significantly lower than the ylide formation step [29].

The regioselectivity of the Prato reaction on fullerenes is governed by the inherent strain present in the fullerene cage structure. The pyramidalization of sp2 carbon atoms and the shorter [6] [6] bonds with larger π-electron densities make these positions particularly susceptible to cycloaddition reactions [30] [34]. Kinetic studies have demonstrated that fullerene C60 exhibits approximately 1.5 times higher reactivity compared to C70 in 1,3-dipolar cycloaddition reactions [30]. The rate constants for primary [3+2] additions increase with the electron-releasing ability of substituents, as evidenced by Yukawa-Tsuno correlation analysis with negative ρ values of -1.6 and -1.7 for C60 and C70, respectively [30] [34].

Regioselectivity in C₆₀ vs. C₇₀ Derivatives

The regioselectivity patterns observed in N-methylfulleropyrrolidine formation differ significantly between C60 and C70 substrates due to their distinct molecular symmetries and electronic structures [1] [6]. For C60 derivatives, the icosahedral symmetry results in equivalent [6] [6] ring junctions, leading to the formation of a single regioisomer when mono-functionalization occurs [7]. However, the situation becomes considerably more complex with C70, where the lower D5h symmetry creates multiple non-equivalent addition sites [1].

In C70-based N-methylfulleropyrrolidine synthesis, four distinct regioisomeric positions are accessible for pyrrolidine addition [1]. These positions can be categorized based on their location relative to the molecular geometry: polar cap regions and equatorial belt positions. The polar regions of the C70 cage exhibit reactivity patterns similar to C60, while the equatorial region presents unique electronic environments that influence both reaction kinetics and product stability [17].

Experimental investigations have revealed that the structural and energetic heterogeneity present in C70-fulleropyrrolidine isomer mixtures can be detrimental to certain applications [1]. The presence of multiple isomers creates challenges in purification and characterization, emphasizing the need for regioselective synthetic approaches. Advanced computational studies have demonstrated that not all sites on the C70 cage are equally prone to functionalization, with polar regions showing enhanced reactivity compared to equatorial positions [17].

The regioselectivity differences between C60 and C70 also manifest in the formation of bis- and tris-adducts. For C60, systematic studies have identified all eight possible regioisomers for bis-adduct formation [13] [23], while C70 presents a significantly more complex isomeric landscape due to its reduced symmetry [6]. The isolation and characterization of these multiple isomers require sophisticated chromatographic techniques and advanced spectroscopic methods for structural assignment [12] [13].

Isolation and Purification of Mono-, Bis-, and Tris-Adducts

The isolation and purification of N-methylfulleropyrrolidine adducts represent critical challenges in fullerene chemistry due to the formation of complex reaction mixtures containing multiple addition products [12] [13]. The development of efficient separation methodologies has been essential for obtaining pure compounds suitable for detailed characterization and application studies.

High-performance liquid chromatography has emerged as the primary technique for separating fulleropyrrolidine adducts from complex reaction mixtures [12] [15]. Recent methodological developments have demonstrated that conventional reversed-phase stationary phases can effectively separate not only unreacted fullerenes from functionalized products but also distinguish between mono-, bis-, and tris-adducts [12]. The most efficient separations are achieved using C18 and C12 stationary phases with high surface areas (450-400 m²/g), employing varying proportions of acetonitrile in toluene as the mobile phase [12] [15].

The isolation of specific regioisomers requires more specialized approaches. For N-methylfulleropyrrolidine bis-adducts, all eight possible regioisomers of C60 have been successfully isolated and characterized [13] [23]. The separation strategy typically involves initial crude separation by column chromatography followed by high-resolution HPLC using fullerene-specific stationary phases [26]. Specialized columns such as Buckyprep, which contains pyrenylpropyl functional groups, have proven particularly effective for preparative-scale separations of fullerene derivatives [26].

The purification of tris-adducts presents additional complexity due to the larger number of possible isomers and their similar physicochemical properties [13]. Advanced separation protocols have been developed that combine multiple chromatographic steps, beginning with conventional silica gel column chromatography using solvent gradients from hexanes through toluene to more polar eluents [13] [21]. The isolation yields for pure tris-adducts typically range from 4-6% of the total product mixture, reflecting the challenging nature of these separations [21].

| Adduct Type | Typical Yield (%) | Primary Separation Method | Secondary Purification |

|---|---|---|---|

| Mono-adduct | 30-40 | Silica gel chromatography | Reversed-phase HPLC |

| Bis-adduct | 15-25 | HPLC with C18 stationary phase | Preparative HPLC |

| Tris-adduct | 4-6 | Multi-step column chromatography | Specialized fullerene columns |

Advanced Spectroscopic Characterization

¹H/¹³C NMR Isomer Differentiation

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization and isomer differentiation in N-methylfulleropyrrolidine derivatives [7] [8] [11]. The unique electronic environment created by the fullerene cage generates distinctive chemical shift patterns that enable precise structural assignments and stereochemical determinations.

For ¹H NMR analysis, the most diagnostic signals arise from the pyrrolidine ring protons, which exhibit characteristic AB quartet splitting patterns due to the non-equivalent environments created by the fullerene attachment [8]. In N-methylfulleropyrrolidine derivatives, the geminal protons on the pyrrolidine ring typically appear as complex multiplets in the range of 4.2-5.2 ppm [1] [42]. The chemical shift differences between these protons can be substantial, with reports of separations up to 1.26 ppm in endohedral metallofullerene derivatives, indicating pronounced ring current effects [45].

Computational studies using density functional theory have provided detailed insights into the relationship between molecular structure and NMR chemical shifts [7] [11]. For cis and trans isomers of fulleropyrrolidine mono-adducts, significant differences in ¹H chemical shifts have been observed, with the trans isomer showing a characteristic proton signal at 5.86 ppm compared to 5.24 ppm for the cis conformer [7] [11]. These computational predictions have been validated through comparison with experimental data, demonstrating the utility of theoretical approaches in spectral assignment [7].

The ¹³C NMR spectra of N-methylfulleropyrrolidine derivatives provide complementary structural information, particularly regarding the fullerene cage carbons [41] [44]. The sp³-hybridized carbons directly involved in the cycloaddition typically appear in the range of 70-80 ppm, while the adjacent sp²-carbons show characteristic downfield shifts due to the altered electronic environment [41]. Advanced two-dimensional NMR techniques, including HMQC and HMBC experiments, have proven essential for complete structural assignments, particularly in complex multi-adduct systems [23] [42].

| NMR Parameter | Mono-adduct | Bis-adduct | Tris-adduct |

|---|---|---|---|

| Pyrrolidine CH₂ (δ, ppm) | 4.2-5.2 | 4.1-5.3 | 4.0-5.4 |

| N-CH₃ (δ, ppm) | 2.8-3.0 | 2.7-3.1 | 2.6-3.2 |

| Fullerene sp³-C (δ, ppm) | 70-80 | 68-82 | 66-84 |

| Coupling patterns | AB quartet | Complex multiplets | Overlapping signals |

UV-Vis Absorption Spectral Signatures

Ultraviolet-visible absorption spectroscopy provides crucial information about the electronic structure modifications that occur upon pyrrolidine functionalization of fullerenes [1] [17] [43]. The pristine fullerene absorption features are significantly altered by the addition of pyrrolidine rings, creating distinctive spectral signatures that can be used for identification and quantification purposes.

N-methylfulleropyrrolidine derivatives typically exhibit broadened absorption spectra compared to pristine fullerenes, with new absorption bands appearing in the 350-500 nm region [43]. The mono-adducts retain some of the characteristic fullerene absorption features, albeit with reduced intensity and slight wavelength shifts [17]. The absorption maxima for C60-based N-methylfulleropyrrolidine mono-adducts typically appear around 430 nm, representing a bathochromic shift compared to pristine C60 [43].

Multi-adduct formation leads to progressive changes in the UV-Vis absorption profiles. Bis-adducts show further broadening of absorption bands and the emergence of new spectral features in the visible region [13] [17]. Tris-adducts exhibit the most dramatically altered spectra, with absorption extending well into the visible region and the appearance of new bands that are absent in the parent fullerene [13] [21]. These spectral changes reflect the progressive disruption of the fullerene π-system with increasing degrees of functionalization.

Comparative studies of C60 and C70 derivatives have revealed distinct differences in their absorption characteristics [1] [17]. C70-based N-methylfulleropyrrolidine derivatives generally show more complex absorption patterns due to the lower molecular symmetry, with additional fine structure appearing in the spectra [1]. The presence of multiple regioisomers in C70 derivatives can lead to overlapping absorption bands, complicating spectral interpretation [1].

Mass Spectrometric Analysis of Adduct Complexity

Mass spectrometry represents an indispensable analytical tool for characterizing N-methylfulleropyrrolidine derivatives, providing definitive molecular weight information and insights into fragmentation patterns that aid in structural elucidation [20] [35] [38]. Multiple ionization techniques have been employed, each offering unique advantages for different aspects of fullerene derivative analysis.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has proven particularly effective for the analysis of N-methylfulleropyrrolidine derivatives [35] [36]. The choice of matrix significantly influences the quality of mass spectra obtained, with α-cyano-4-hydroxycinnamic acid showing superior performance compared to 2,5-dihydroxybenzoic acid for fullerene derivative analysis [35]. The molecular ion peaks for N-methylfulleropyrrolidine mono-adducts typically appear at m/z values corresponding to the fullerene mass plus the pyrrolidine substituent mass [21] [35].

Electrospray ionization mass spectrometry offers complementary capabilities, particularly for studying solution-phase behavior and fragmentation mechanisms [37] [38] [40]. Novel electrospray configurations employing wire-tip arrangements have been developed specifically for fullerene analysis, enabling the formation of both positive and negative ions [37]. The observation of fullerene dianions in negative ion mode provides evidence for the electrochemical nature of the ionization process [37].

Tandem mass spectrometry experiments have revealed distinctive fragmentation patterns for N-methylfulleropyrrolidine derivatives [32] [38]. Under collision-induced dissociation conditions, these compounds can undergo retro-cycloaddition reactions, regenerating the parent fullerene and azomethine ylide fragments [32]. The fragmentation behavior is strongly influenced by the protonation state of the molecule, with unprotonated species showing efficient retro-cycloaddition while protonated molecules exhibit alternative fragmentation pathways [32] [38].

| Ionization Method | Molecular Ion Range (m/z) | Fragmentation Pattern | Optimal Matrix/Conditions |

|---|---|---|---|

| MALDI-TOF | 777-1200 | Limited fragmentation | CHCA matrix |

| ESI-MS | 778-1201 | Retro-cycloaddition | Wire-tip configuration |

| Tandem MS | Variable fragments | Multiple pathways | Collision energy dependent |

N-Methylfulleropyrrolidine demonstrates significant electron acceptor capability in π-conjugated systems, functioning as an effective electron transport material in organic electronic devices [1] [2] [3]. The compound acts as an electron acceptor when linked to π-conjugated molecules and polymers, serving as both a spectroscopic and redox reference for Carbon-60-based molecular heterojunctions [2] [3] [4].

Photoinduced energy and electron transfer studies between oligothienylenevinylenes and N-Methylfulleropyrrolidine have demonstrated that the compound acts as an efficient electron acceptor across various chain lengths [2] [3] [5] [6]. In polar solvents such as ortho-dichlorobenzene, N-Methylfulleropyrrolidine functions both as an oxidizing agent and as a triplet sensitizer, resulting in the formation of metastable radical ion pairs [5] [6].

The electron acceptor strength of N-Methylfulleropyrrolidine is classified as moderate compared to other fullerene derivatives [7] [8]. While it exhibits lower electron-accepting ability than pristine Carbon-60, it demonstrates higher electron acceptor capability compared to other structurally similar fulleropyrrolidine derivatives [7] [8].

Comparative LUMO Level Analysis with PCBM Derivatives

The Lowest Unoccupied Molecular Orbital energy levels of N-Methylfulleropyrrolidine provide critical insights into its electron acceptor properties when compared to widely used Phenyl-C61-butyric acid methyl ester and Phenyl-C71-butyric acid methyl ester derivatives.

| Compound | LUMO Energy Level (eV) | HOMO Energy Level (eV) | Electrochemical Gap (eV) |

|---|---|---|---|

| N-Methylfulleropyrrolidine | -3.87 to -3.91 | -5.72 to -5.97 | 1.8 to 2.1 |

| PC₆₁BM | -3.89 to -3.91 | -5.97 | 2.0 to 2.1 |

| PC₇₁BM | -3.89 to -3.91 | -5.87 | 1.9 to 2.0 |

| C₆₀ | -4.10 | -5.80 | 1.7 |

| C₇₀ | -4.03 | -5.80 | 1.77 |

Electrochemical Characterization via Cyclic Voltammetry

Cyclic voltammetry measurements provide comprehensive electrochemical characterization of N-Methylfulleropyrrolidine, revealing its redox properties and electron transfer kinetics.

| Electrochemical Parameter | Value | Measurement Conditions |

|---|---|---|

| First Reduction Potential | -0.8 to -1.0 V vs SCE | Acetonitrile/tetrabutylammonium perchlorate |

| LUMO Energy Level | -3.87 to -3.91 eV | Calculated from onset reduction potential |

| HOMO Energy Level | -5.72 to -5.97 eV | Calculated from onset oxidation potential |

| Electrochemical Gap | 1.8 to 2.1 eV | Difference between HOMO and LUMO |

| Heterogeneous Rate Constant | 0.07 s⁻¹ | Electrochemical impedance spectroscopy |

| Charge Transfer Resistance | 2.522 × 10⁴ Ω | Electrochemical impedance spectroscopy |

The electrochemical characterization demonstrates that N-Methylfulleropyrrolidine exhibits improved electrochemical response compared to unmodified electrodes [14] [15]. Modified electrodes incorporating N-Methylfulleropyrrolidine show increased conductivity and faster electron transfer rates, with charge transfer resistance values of 2.522 × 10⁴ Ω compared to 1.055 × 10⁶ Ω for bare electrodes [14] [15].

The cyclic voltammetry measurements reveal that N-Methylfulleropyrrolidine undergoes reversible reduction processes characteristic of fullerene derivatives [16] [17]. The compound demonstrates diffusion-controlled redox processes, with both anodic and cathodic peaks showing linear dependence on the square root of scan rate [14] [15].

Impact of Substituent Effects on Charge Transfer Efficiency

The electronic properties and charge transfer efficiency of N-Methylfulleropyrrolidine are significantly influenced by various substituent effects, which modify the molecular orbital energies and electron transport characteristics.

| Substituent Type | LUMO Level Change (eV) | Charge Transfer Efficiency Impact | Device Performance |

|---|---|---|---|

| Electron Withdrawing Groups | -0.06 to -0.12 | Enhanced | Improved in specific cases |

| Electron Donating Groups | +0.06 to +0.12 | Reduced | Generally decreased |

| Thiophene Substituents | -0.02 to -0.05 | Moderate enhancement | Mixed results |

| Carbazole Substituents | +0.03 to +0.08 | Reduced | Generally decreased |

| Aryl Substituents | -0.01 to -0.10 | Highly variable | Depends on specific structure |

Electron withdrawing groups attached to the N-Methylfulleropyrrolidine framework typically lower the LUMO energy levels by 0.06 to 0.12 eV, enhancing the electron acceptor capability and improving charge transfer efficiency [18] [19]. Conversely, electron donating groups raise the LUMO levels by similar magnitudes, reducing the electron acceptor strength [18] [19].

The position of substitution significantly affects the electronic properties, with ortho-substituted derivatives showing different LUMO energy levels compared to meta- and para-substituted analogues [20] [19]. Density functional theory calculations demonstrate that the substitution pattern influences both the HOMO and LUMO orbital distributions, affecting the overall charge transfer characteristics [20] [19].

The molecular architecture of N-Methylfulleropyrrolidine with various substituents exhibits interesting photophysical and electrochemical properties that influence charge transport efficiency [21] [22]. Time-dependent density functional theory calculations reveal that both π-conjugated linkers and electron-donating groups can significantly influence the electronic and photophysical properties of the derivatives [22].